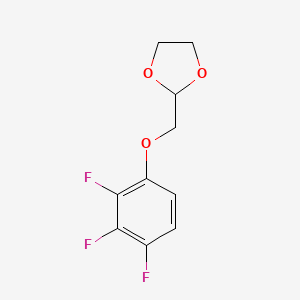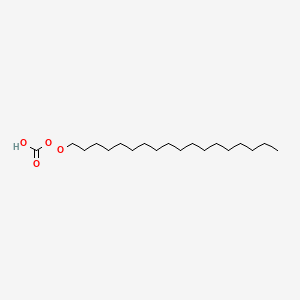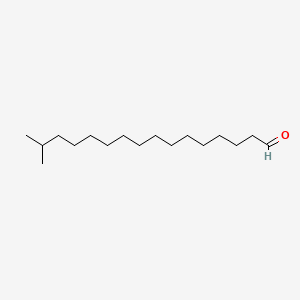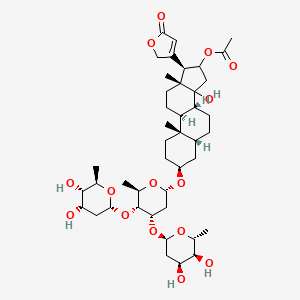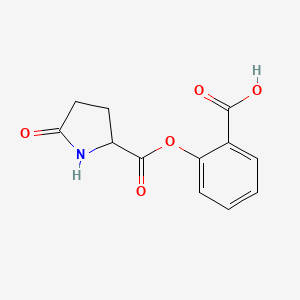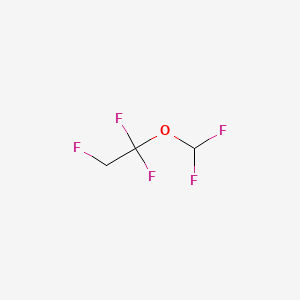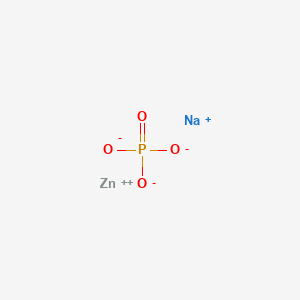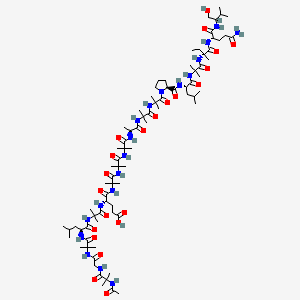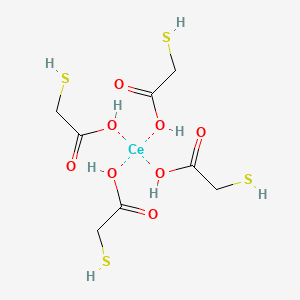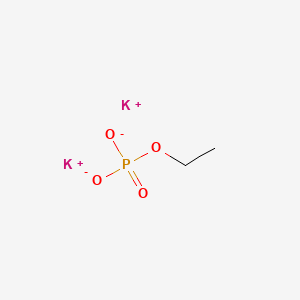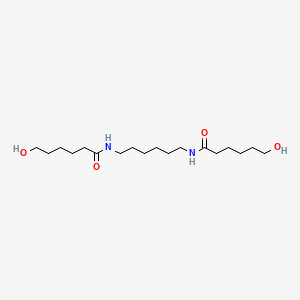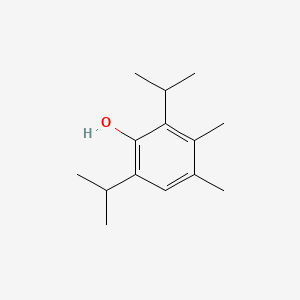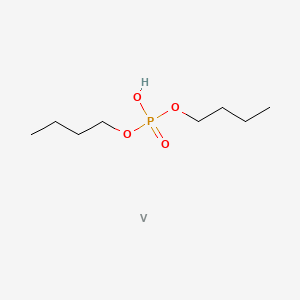
Dibutyl hydrogen phosphate, vanadium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl hydrogen phosphate, vanadium salt typically involves the reaction of dibutyl hydrogen phosphate with a vanadium source under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl hydrogen phosphate, vanadium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also be reduced to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) compounds, while reduction may produce vanadium(III) compounds .
Wissenschaftliche Forschungsanwendungen
Dibutyl hydrogen phosphate, vanadium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases like diabetes and cancer.
Industry: It is used in the production of specialized materials and as an additive in lubricants and other industrial products
Wirkmechanismus
The mechanism by which dibutyl hydrogen phosphate, vanadium salt exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can modulate enzyme activity, influence cellular signaling pathways, and affect the redox state of cells. These interactions are mediated through its ability to donate or accept electrons, form complexes with proteins, and participate in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dibutyl hydrogen phosphate, vanadium salt include:
Dibutyl phosphate: A related compound with similar chemical properties but without the vanadium component.
Phosphoric acid dibutyl ester: Another related compound used in similar applications but with different reactivity due to the absence of vanadium.
Uniqueness
This compound is unique due to the presence of vanadium, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35837-53-7 |
|---|---|
Molekularformel |
C8H19O4PV |
Molekulargewicht |
261.15 g/mol |
IUPAC-Name |
dibutyl hydrogen phosphate;vanadium |
InChI |
InChI=1S/C8H19O4P.V/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
CQHFIKZAUKOKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(O)OCCCC.[V] |
Verwandte CAS-Nummern |
107-66-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


